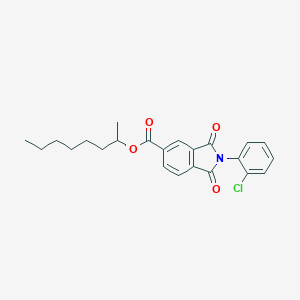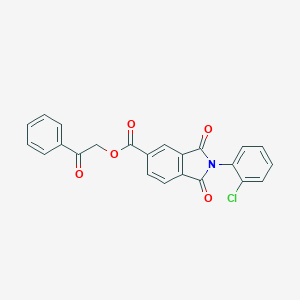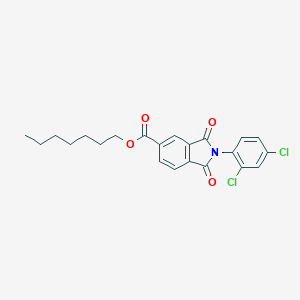
Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a heptyl ester group attached to a 2,4-dichlorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid with heptyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
化学反応の分析
Types of Reactions
Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
科学的研究の応用
Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The dichlorophenyl ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide.
2,4-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
2,4-Dichlorophenylhydrazine: Employed in the synthesis of various organic compounds.
Uniqueness
Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific ester group and the presence of the 1,3-dioxoisoindoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C22H21Cl2NO4 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H21Cl2NO4/c1-2-3-4-5-6-11-29-22(28)14-7-9-16-17(12-14)21(27)25(20(16)26)19-10-8-15(23)13-18(19)24/h7-10,12-13H,2-6,11H2,1H3 |
InChIキー |
VFZFEZDJLCJXCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


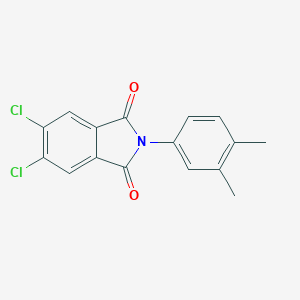
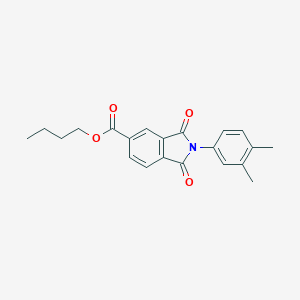
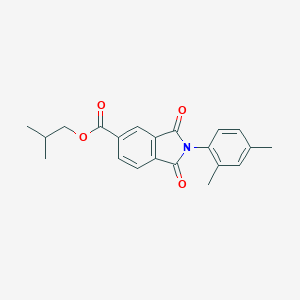

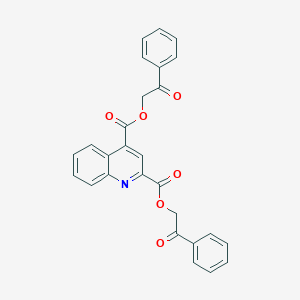
![N-[4-(3,4-dimethylphenoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B342136.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B342137.png)
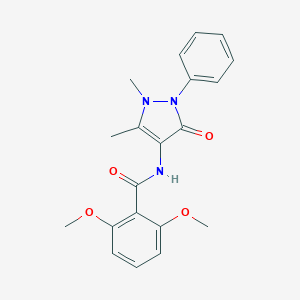
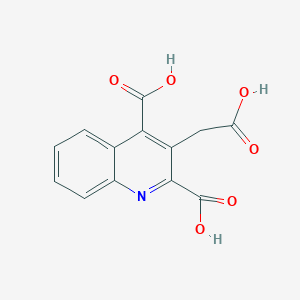
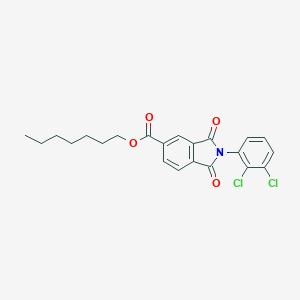
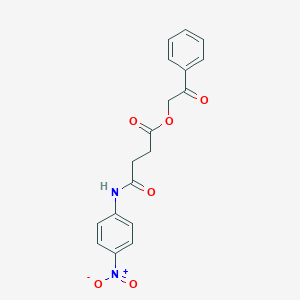
![N-[4-(benzyloxy)phenyl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]heptanamide](/img/structure/B342147.png)
